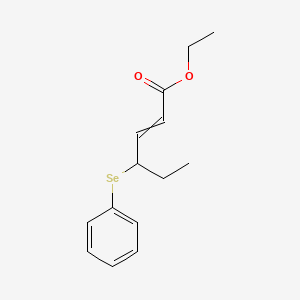
Ethyl 4-(phenylselanyl)hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(phenylselanyl)hex-2-enoate is an organic compound that belongs to the class of selenoesters. This compound is characterized by the presence of a phenylselanyl group attached to a hex-2-enoate moiety. The incorporation of selenium into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylselanyl)hex-2-enoate typically involves the reaction of ethyl hex-2-enoate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate selenide, which is then oxidized to the desired selenoester. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(phenylselanyl)hex-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones
Reduction: Selenides
Substitution: Corresponding substituted esters
Applications De Recherche Scientifique
Ethyl 4-(phenylselanyl)hex-2-enoate has several scientific research applications, including:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties imparted by selenium.
Mécanisme D'action
The mechanism of action of Ethyl 4-(phenylselanyl)hex-2-enoate involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can modulate oxidative stress and influence cellular signaling pathways. The compound may also interact with specific enzymes and proteins, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-(phenylselanyl)hex-2-enoate can be compared with other selenoesters and selenium-containing compounds, such as:
- Ethyl 2-(phenylselanyl)but-2-enoate
- 4-oxo-3-(phenylselanyl)pent-2-enoate
- 2-(phenylselanyl)but-2-enal
These compounds share similar structural features but differ in their specific functional groups and reactivity
Propriétés
Numéro CAS |
91890-79-8 |
|---|---|
Formule moléculaire |
C14H18O2Se |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
ethyl 4-phenylselanylhex-2-enoate |
InChI |
InChI=1S/C14H18O2Se/c1-3-12(10-11-14(15)16-4-2)17-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Clé InChI |
GCFIQJWXNNHYGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=CC(=O)OCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)


![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
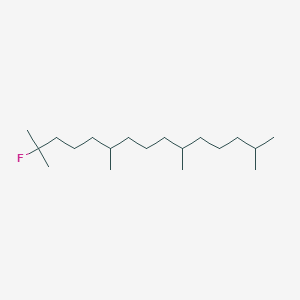
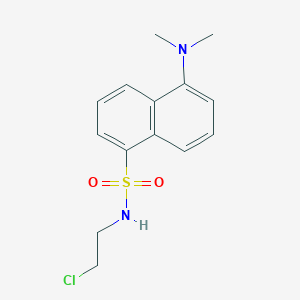
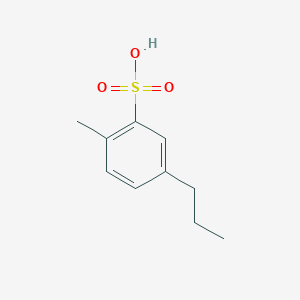
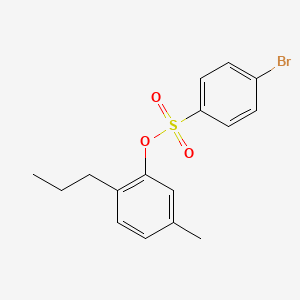
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
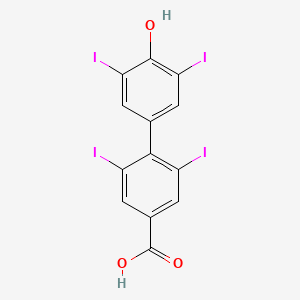
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)

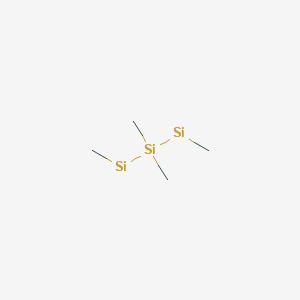
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
